molecular formula C11H14N2O5S B14585478 N-(Methanesulfonyl)-2-methyl-N-(4-nitrophenyl)propanamide CAS No. 61068-46-0

N-(Methanesulfonyl)-2-methyl-N-(4-nitrophenyl)propanamide

Cat. No.: B14585478
CAS No.: 61068-46-0
M. Wt: 286.31 g/mol
InChI Key: BVWDICPONWPZHC-UHFFFAOYSA-N
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Description

Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine. Its distinct molecular configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- typically involves a multi-step process. One common method includes the reaction of 2-methylpropanamide with methylsulfonyl chloride in the presence of a base such as triethylamine. This is followed by the introduction of a 4-nitrophenyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The industrial synthesis also emphasizes the importance of purity and consistency, often employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the nitro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- exerts its effects involves its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial actions.

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-chlorophenyl)-
  • Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-methoxyphenyl)-
  • Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-aminophenyl)-

Uniqueness

Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, this compound exhibits unique redox properties and potential therapeutic effects.

Properties

CAS No.

61068-46-0

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

2-methyl-N-methylsulfonyl-N-(4-nitrophenyl)propanamide

InChI

InChI=1S/C11H14N2O5S/c1-8(2)11(14)12(19(3,17)18)9-4-6-10(7-5-9)13(15)16/h4-8H,1-3H3

InChI Key

BVWDICPONWPZHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

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